2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Overview
Description
“2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H6BrF3O2 . It is a colorless to yellow liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 271.03 . It is a colorless to yellow liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound's structure suggests it might be useful in synthetic chemistry, particularly in the formation of more complex molecules. For instance, Schlosser and Castagnetti (2001) discussed the generation and trapping of intermediates derived from bromo-trifluoromethoxy benzene compounds, highlighting their potential in creating novel naphthalenes and naphthols through aryne routes. This indicates that 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene could serve as a precursor or intermediate in synthesizing new aromatic compounds with potential applications in materials science, pharmaceuticals, and organic electronics (Schlosser & Castagnetti, 2001).
Material Science Applications
Compounds with bromo, methoxy, and trifluoromethoxy groups have been utilized in material science, particularly in the development of organic electronic materials. Kubo et al. (2005) discussed incorporating π-conjugated polymers into silica, forming composites that might influence the development of advanced materials with unique electronic properties. This suggests that this compound could potentially be used in the development of new materials for electronic applications, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells (Kubo et al., 2005).
Organic Synthesis
Marrec et al. (2010) described a method for direct trifluoromethoxylation of aliphatic substrates, which could be related to the reactivity of compounds like this compound in organic synthesis. Such compounds could serve as reagents or building blocks in introducing trifluoromethoxy groups into organic molecules, enhancing their properties for various applications, including pharmaceuticals and agrochemicals (Marrec et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Properties
IUPAC Name |
2-bromo-4-methoxy-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWJZKUPSAEIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727205 | |
Record name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-91-7 | |
Record name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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